molecular formula C12H12N2O2Si B8320171 3-Nitro-4-[2-(trimethylsilyl)ethynyl]benzonitrile CAS No. 914106-27-7

3-Nitro-4-[2-(trimethylsilyl)ethynyl]benzonitrile

Cat. No.: B8320171
CAS No.: 914106-27-7
M. Wt: 244.32 g/mol
InChI Key: XXXRZXFZDKPNCW-UHFFFAOYSA-N
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Description

3-Nitro-4-[2-(trimethylsilyl)ethynyl]benzonitrile is a useful research compound. Its molecular formula is C12H12N2O2Si and its molecular weight is 244.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

914106-27-7

Molecular Formula

C12H12N2O2Si

Molecular Weight

244.32 g/mol

IUPAC Name

3-nitro-4-(2-trimethylsilylethynyl)benzonitrile

InChI

InChI=1S/C12H12N2O2Si/c1-17(2,3)7-6-11-5-4-10(9-13)8-12(11)14(15)16/h4-5,8H,1-3H3

InChI Key

XXXRZXFZDKPNCW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-nitro-4-[2-(trimethylsilyl)ethynyl]benzonitrile (61 b) was prepared from aryl bromide 60b as an off-white solid (1.61 g, 66%): mp 81-82° C. (toluene/hexane); 1H NMR δ 8.69 (d, J=1.6 Hz, 1H), 8.20 (dd, J=8.0 and 1.6 Hz, 1H), 7.94 (d, J=8.2 Hz, 1H), 0.27 (s, 9H); HPLC (Method B) tR 8.39 min (100 area % at 254 nm). Anal. (C12H12N2O2Si) C, H, N. 3-chloro-4[(2-(trimethylsilyl)ethynyl]benzonitrile (61c). A mixture of aryl bromide 60c, (3.96 g, 18.2 mmol), (trimethylsilyl)acetylene (1.80 g, 18.23 mmol), PPh3 (0.24 g, 0.91 mol), Pd (PPh3)4 (0.11 g, 0.09 mmol), and CuI (0.17 g, 0.91 mmol) in piperidine was stirred at 90° C. for 1 h. The reaction mixture was poured into water and extracted into EtOAc. Column chromatography [hexanes/EtOAc (40:1)] gave a white solid (3.24 g, 37%); mp 82-83° C.; 1H NMR δ 8.27 (d, J=1.9 Hz, 1H), 8.02 (d, J=8.4 Hz, 1H), 7.78 (dd, J=8.3 and 1.9 Hz, 1H), 0.27 (s, 9H); HPLC (Method B) tR 9.41 min (100 area % at 265 nm). Anal. (C12H12ClNSi) C, H, N, Cl. 4-chloro-3-[2-(trimethylsilyl)ethynyl]benzonitrile (61e) was prepared from aryl iodide 60f to give a white solid (3.11 g, 88%): mp 72-73° C. (hexanes); 1H NMR δ 8.12 (d, J=1.6 Hz, 1H), 7.90 (dd, J=8.2 and 1.6 Hz, 1H), 7.80 (d, J=8.2 Hz, 1H), 0.27 (s, 9H); HPLC (Method B) tR 9.35 min (100 area % at 254 nm). Anal. (C12H12ClNSi) C, H, N, Cl. 4-methoxy-3-[(trimethylsilyl)ethynyl]benzonitrile (61f) was prepared from aryl bromide 60g to give a white solid (8.67 g, 80%): mp 63-64° C. (hexanes; 1H NMR δ 7.87 (d, J=2.2 Hz, 1H), 7.86 (dd, J=9.7 and 2.2 Hz, 1H), 7.24 (d, J=9.7 Hz, 1H), 3.91 (s, 3H), 0.27 (s, 9H); HPLC (Method B) tR 8.31 min (98.12 area % at 254 nm). Anal. (C13H15NOSi) C, H, N. 3-Chloro-4-(3-hydroxy-3-methylbut-1-ynyl)benzonitrile (62b). 2-Methyl-3-butyn-2-ol (2.5 equiv) was added to a mixture of an aryl bromide 60c, K2CO3 (2.5 equiv), CuI (4 mol %), PPh3 (8 mol %), and 10% Pd/C (2 mol %) in DME and water. See Bleicher, L. S. et al., J. Org. Chem., 63, 1109-1118 (1998). The biphasic mixture was stirred at reflux under Ar overnight, and was then filtered (Celite) and partitioned between water and EtOAc. Column chromatography gave a white solid (4.25 g, 77%): mp 63-65° C. (hexane); 1H NMR δ 8.18 (d, J=1.5 Hz, 1H), 7.83 (dd, J=8.1 and 1.6 Hz, 1H), 7.69 (d, J=8.1 Hz, 1H), 5.68 (s, 1H), 1.50 (s, 6H); HPLC (Method B) tR 5.00 min (100 area % at 265 nm). Anal. (C12H10ClNO) C, H, N, Cl.
[Compound]
Name
aryl bromide
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
toluene hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
3-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.96 g
Type
reactant
Reaction Step Five
Quantity
1.8 g
Type
reactant
Reaction Step Five
Name
Quantity
0.24 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.11 g
Type
catalyst
Reaction Step Five
Name
CuI
Quantity
0.17 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Yield
37%

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